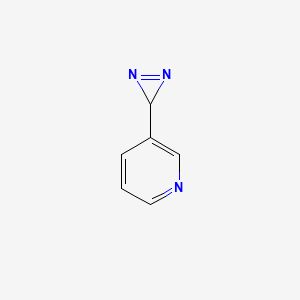
1H-1,2,4-Triazol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazol-3-amine hydrochloride is a chemical compound consisting of a triazole ring system with an amino group attached to the carbon atom at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-1,2,4-Triazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions typically include heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce N-alkylated triazoles .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazol-3-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: The compound serves as a raw material for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is used as a ligand in coordination chemistry and as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazol-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . The compound’s ability to form hydrogen bonds and engage in bipolar interactions allows it to interact with various biomolecular targets, enhancing its efficacy in different applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: This compound shares a similar triazole ring structure but differs in the position of the amino group.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: This derivative has a methyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Uniqueness
1H-1,2,4-Triazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C2H5ClN4 |
|---|---|
Peso molecular |
120.54 g/mol |
Nombre IUPAC |
1H-1,2,4-triazol-5-amine;hydrochloride |
InChI |
InChI=1S/C2H4N4.ClH/c3-2-4-1-5-6-2;/h1H,(H3,3,4,5,6);1H |
Clave InChI |
NDMJUGGUJATEKY-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)

![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)





![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)

